molecular formula C11H12N2O3S B2597985 2-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid CAS No. 446830-23-5

2-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid

Cat. No.: B2597985
CAS No.: 446830-23-5
M. Wt: 252.29
InChI Key: RUBFVYNMCHQZAK-UHFFFAOYSA-N
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Description

2-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with 5,6-dimethyl and 4-oxo groups, coupled with a propanoic acid moiety at the 3(4H)-yl position. This compound is cataloged as discontinued by suppliers (), limiting its current availability for research.

Thieno[2,3-d]pyrimidine derivatives are recognized for diverse pharmacological activities, including anti-inflammatory () and metabolic modulation ().

Properties

IUPAC Name

2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-5-7(3)17-9-8(5)10(14)13(4-12-9)6(2)11(15)16/h4,6H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBFVYNMCHQZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)C(C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,6-dimethylthiophene-2-carboxylic acid with guanidine to form the thieno[2,3-d]pyrimidine core, followed by oxidation to introduce the oxo group at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .

Major Products

Major products formed from these reactions include various substituted thieno[2,3-d]pyrimidines, which can be further functionalized for specific applications .

Scientific Research Applications

2-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Thieno[2,3-d]pyrimidine Derivatives

Compound Name Substituents Molecular Formula Biological Activity Reference
Target Compound 5,6-dimethyl, 4-oxo, propanoic acid at 3(4H)-yl ~C₁₂H₁₄N₂O₃S Inferred anti-inflammatory/metabolic
Firsocostat (INN) 5-methyl, 6-(oxazol-2-yl), 2-methylpropanoic acid, cyclohexyloxy-phenyl C₂₃H₂₆N₃O₆S Acetyl-CoA carboxylase (ACC) inhibitor
Benzothieno[3,2-d]pyrimidin-4-one (1) Methanesulfonamide, thio-linked pyrimidine/pyrazole Varies COX-2/iNOS/ICAM-1 inhibition
Ethyl 3(4H)-yl acetate derivative Ethyl ester at 3(4H)-yl C₁₂H₁₄N₂O₃S Prodrug (assumed)
3-{5,6-dimethyl-4-oxo...}propanoic acid Propanoic acid at 2-yl position C₁₁H₁₂N₂O₃S Unknown (structural isomer)

Key Observations:

  • Positional Isomerism : The substitution site (3(4H)-yl vs. 2-yl) significantly impacts biological activity. For example, 3(4H)-yl derivatives (e.g., target compound) may optimize steric compatibility with enzymatic pockets compared to 2-yl analogs ().
  • Carboxylic Acid vs. Ester : The free acid group in the target compound likely enhances target binding compared to ester derivatives (e.g., ethyl or benzyl esters), which act as prodrugs requiring hydrolysis for activation.

Pharmacological Activity Comparison

Table 2: Activity Profiles of Selected Analogues

Compound Target/Mechanism Efficacy Data Therapeutic Potential Reference
Target Compound COX-2 (inferred from structural similarity) Not directly tested Inflammation, proliferative disorders
Firsocostat ACC (lipid metabolism regulator) Phase II trials for NASH Metabolic disorders
Benzothieno[3,2-d]pyrimidine (1) COX-2, iNOS, ICAM-1 IC₅₀: 0.5–2.0 µM in keratinocytes Inflammatory skin diseases
Propanoic acid isomer () Unknown No reported data Hypertension (analog in )

Key Findings:

  • Anti-inflammatory Potential: Benzothieno[3,2-d]pyrimidine derivatives () inhibit COX-2 and PGE₂/IL-8 production in human keratinocytes (IC₅₀: 0.5–2.0 µM). The target compound’s thieno[2,3-d]pyrimidine core lacks the fused benzene ring, which may reduce steric hindrance and improve bioavailability.
  • Metabolic Modulation: Firsocostat () demonstrates the therapeutic versatility of thieno[2,3-d]pyrimidines, targeting ACC for non-alcoholic steatohepatitis (NASH). The target compound’s propanoic acid group may similarly engage metabolic enzymes.

Challenges and Limitations

  • Discontinued Status : The target compound’s discontinued commercial status () limits accessibility for preclinical validation.
  • Data Gaps : Direct pharmacological data for the target compound are absent; activities are inferred from structural analogs.
  • Synthetic Complexity: Thieno[2,3-d]pyrimidine derivatives often require multi-step synthesis, as seen in ’s benzothieno analogs, complicating large-scale production.

Biological Activity

2-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C11_{11}H12_{12}N2_2O3_3S
  • Molecular Weight : 252.29 g/mol
  • CAS Number : 450394-89-5

Synthesis

The compound can be synthesized through various methods involving the condensation of thienopyrimidine derivatives with propanoic acid. The synthetic pathways often include the use of hydrazine derivatives and other reagents that facilitate the formation of the thieno[2,3-d]pyrimidine core structure.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, derivatives have shown promising results in inhibiting lipid peroxidation, with average inhibition rates reaching up to 86.5% in specific assays .

Antimicrobial Activity

The compound's derivatives have demonstrated notable antibacterial and antifungal activities. In vitro studies have indicated that certain substitutions on the thienopyrimidine structure enhance these properties. For example, compounds derived from similar structures were evaluated for their effectiveness against various bacterial strains and fungi, revealing a spectrum of activity that suggests potential therapeutic applications in treating infections .

Anti-inflammatory Activity

Studies have also explored the anti-inflammatory potential of this compound. In particular, its ability to inhibit lipoxygenase (LOX) activity has been highlighted, with IC50 values reported for derivatives ranging from 41 μM to higher values depending on structural modifications. This suggests that the incorporation of specific functional groups can modulate the anti-inflammatory efficacy of the compound .

Study 1: Antioxidant and Antimicrobial Evaluation

A study published in 2008 synthesized several derivatives of thienopyrimidine and evaluated their biological activities. Among them, compounds with the thieno[2,3-d]pyrimidine structure exhibited significant antioxidant and antimicrobial properties. The study utilized various assays to measure the extent of inhibition against lipid peroxidation and microbial growth, establishing a correlation between structural features and biological activity .

Study 2: Anti-inflammatory Mechanisms

In another research effort focused on anti-inflammatory mechanisms, derivatives of thieno[2,3-d]pyrimidine were tested for their ability to inhibit LOX and other inflammatory mediators. The findings suggested that modifications to the thienyl moiety could enhance or diminish anti-inflammatory effects, indicating a need for further exploration into structure-activity relationships .

Data Summary

Property Value
Molecular FormulaC11_{11}H12_{12}N2_{2}O3_{3}S
Molecular Weight252.29 g/mol
Antioxidant ActivityAverage inhibition: 86.5%
Antibacterial ActivityEffective against multiple strains
LOX Inhibition IC50Ranges from 41 μM

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